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In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase

(IDH) enzymes have emerged as a significant advancement, particularly for hematologic

malignancies and solid tumors harboring these specific genetic alterations. This guide provides

an objective comparison of two key players in this field: vorasidenib (AG-881), a dual inhibitor

of mutant IDH1 and IDH2, and enasidenib, a selective inhibitor of mutant IDH2. The focus is on

their efficacy, mechanisms of action, and the experimental data supporting their clinical use for

researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Neomorphic Activity
of Mutant IDH2
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene lead to a neomorphic enzymatic

function, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-

hydroxyglutarate (2-HG).[1][2][3] This accumulation of 2-HG competitively inhibits α-KG-

dependent enzymes, including histone and DNA demethylases, leading to epigenetic

dysregulation, histone and DNA hypermethylation, and a block in cellular differentiation.[1][2][4]

This process is a key driver in the pathogenesis of several cancers, including acute myeloid

leukemia (AML) and gliomas.[1][2][5]

Enasidenib is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2

proteins (variants R140Q, R172S, and R172K).[1][6] By binding to and inhibiting the mutant

enzyme, enasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation of

hematopoietic progenitor cells.[1][6][7][8]
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Vorasidenib (AG-881) is a potent, oral, brain-penetrant dual inhibitor of both mutant IDH1 and

IDH2 enzymes.[9][10][11] Its mechanism also involves the inhibition of 2-HG production,

leading to the induction of cellular differentiation.[9][11] Its ability to cross the blood-brain

barrier makes it a promising agent for brain tumors like glioma.[9][10][12]
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Caption: Signaling pathway of mutant IDH2 and therapeutic intervention.
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Quantitative Efficacy Data
The clinical development and approved indications for enasidenib and vorasidenib differ

significantly, reflecting their distinct profiles. Enasidenib is primarily established for IDH2-mutant

AML, while vorasidenib has shown significant promise in IDH-mutant gliomas.

Table 1: Efficacy of Enasidenib in Relapsed/Refractory
IDH2-Mutant AML

Clinical
Trial / Study

Patient
Population

N
Overall
Response
Rate (ORR)

Complete
Remission
(CR)

Median
Overall
Survival
(OS)

Phase I/II

(NCT019154

98)[2][3][4]

[13][14][15]

Relapsed/Ref

ractory AML
176-239 40.3% 19.3%

9.3 months

(overall)

19.7 months

(for patients

achieving

CR)

Real-world

Study[16]

Relapsed/Ref

ractory AML
124 77% - 11 months

IDHENTIFY

(Phase III)

[14]

Older

patients with

R/R AML

- - -

Did not meet

primary OS

endpoint vs.

conventional

care

Table 2: Efficacy of Vorasidenib (AG-881) in IDH-Mutant
Glioma
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Clinical Trial /
Study

Patient
Population

N
Objective
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Phase I

(NCT02481154)

[10][17]

Recurrent/Progre

ssive Glioma

(non-enhancing)

52 18% 36.8 months

INDIGO (Phase

III,

NCT04164901)

[5][18]

Grade 2 Glioma 366 -

Significantly

improved vs.

placebo

(Reduced risk of

progression/deat

h by 61%)

Experimental Protocols
Enasidenib: Phase I/II Study in Advanced Myeloid
Malignancies (NCT01915498)

Study Design: This was a first-in-human, open-label, dose-escalation and expansion study.

[2][4][19]

Patient Population: Patients with advanced myeloid malignancies harboring an IDH2

mutation, with the largest subgroup being patients with relapsed or refractory AML.[4][19]

The median age was 67 years.[2]

Methodology: In the dose-escalation phase, patients received enasidenib orally once or

twice daily in continuous 28-day cycles at doses ranging from 50 to 650 mg per day.[4][19]

The expansion phase utilized a dose of 100 mg once daily, which was selected based on

pharmacokinetic, pharmacodynamic profiles, and observed efficacy.[2][15]

Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD)

and assess the safety profile.[15][19] Secondary endpoints included clinical activity, such as

overall response rate (ORR), duration of response, and overall survival (OS).[2][15]
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Caption: Workflow for the Phase I/II trial of Enasidenib (NCT01915498).
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Vorasidenib: Phase III INDIGO Study (NCT04164901)
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[5]

[20][21]

Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2

oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation who have

undergone surgery as their only treatment.[20][21]

Methodology: Approximately 366 patients were randomized in a 1:1 ratio to receive either

vorasidenib (originally specified as 50 mg once daily, though the final approved dose may

vary) or a matched placebo.[21] Treatment was administered in continuous 28-day cycles.

Crossover from the placebo arm to the vorasidenib arm was permitted upon confirmed

radiographic disease progression.[21]

Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as

assessed by a blinded independent review committee.[20] A key secondary endpoint was the

time to next intervention (TTNI).[18][20]

Summary and Conclusion
While both vorasidenib (AG-881) and enasidenib target the oncogenic pathway driven by IDH

mutations, they are not direct competitors and have been developed for different therapeutic

niches.

Enasidenib is a selective IDH2 inhibitor approved for adult patients with relapsed or

refractory AML harboring an IDH2 mutation.[1][14] It has demonstrated an ability to induce

durable remissions and improve survival in this heavily pre-treated population, with an

overall response rate of about 40%.[2][3][13]

Vorasidenib (AG-881) is a dual IDH1 and IDH2 inhibitor with excellent brain penetration,

making it particularly suitable for central nervous system malignancies.[9][10][12] Its efficacy

has been most prominently demonstrated in IDH-mutant low-grade glioma, where it

significantly delays disease progression compared to placebo.[18]

For researchers and clinicians, the choice between these agents is dictated by the specific

cancer type and the mutational status (IDH1 vs. IDH2). Enasidenib remains a key therapy for
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IDH2-mutant hematologic cancers, whereas vorasidenib represents a major therapeutic

advance for patients with IDH-mutant gliomas. Future research may explore the efficacy of

vorasidenib in hematologic malignancies or the potential for combination therapies to overcome

resistance.[22][23][24]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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